molecular formula C12H23ClN2O2 B1382943 pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride CAS No. 1803604-16-1

pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride

Cat. No. B1382943
CAS RN: 1803604-16-1
M. Wt: 262.77 g/mol
InChI Key: SVBULVBENZLSOT-UHFFFAOYSA-N
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Description

Pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride is a chemical compound with the CAS Number: 1803604-16-1 . It has a molecular weight of 262.78 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2.ClH/c15-12(14-10-5-2-1-3-6-10)16-9-11-7-4-8-13-11;/h10-11,13H,1-9H2,(H,14,15);1H .


Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature at room temperature .

Scientific Research Applications

Drug Discovery

This compound serves as a versatile scaffold for novel biologically active compounds. The pyrrolidine ring, a core structure in this compound, is widely used by medicinal chemists to obtain compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp³-hybridization , contributes to stereochemistry, and increases three-dimensional coverage .

Synthesis of Nitrogen Heterocycles

Pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride can be used in the synthesis of various nitrogen-containing polycyclic compounds. These are of interest to medicinal chemistry and pharmacology, such as benz[g]indolizidine derivatives .

Green Chemistry

The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines, including this compound, supports the new era of green chemistry. It allows for increased synthetic efficiency and is environmentally friendly .

Biological Activity and SAR Studies

The compound’s pyrrolidine ring is significant for its stereogenicity. Different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates due to different binding modes to enantioselective proteins .

Pharmacological Potential

1,5-Substituted pyrrolidin-2-ones derived from this compound have shown great potential in pharmacology. They include selective and effective inhibitors of histone deacetylases, cannabinoid receptor 1, cyclin-dependent kinase CDK 2, and tankyrase .

Physicochemical Parameter Modification

Introducing heteroatomic fragments like pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride into molecules is a strategic choice. It helps modify physicochemical parameters to achieve optimal ADME/Tox results for drug candidates .

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

pyrrolidin-2-ylmethyl N-cyclohexylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c15-12(14-10-5-2-1-3-6-10)16-9-11-7-4-8-13-11;/h10-11,13H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBULVBENZLSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OCC2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803604-16-1
Record name Carbamic acid, N-cyclohexyl-, 2-pyrrolidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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